molecular formula C20H16F2N2O2 B2659487 (2,4-Difluorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034328-19-1

(2,4-Difluorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2659487
CAS No.: 2034328-19-1
M. Wt: 354.357
InChI Key: MBHJXENVBYFEDT-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a combination of fluorinated phenyl, quinoline, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Synthesis of the Pyrrolidine Derivative: The pyrrolidine ring can be constructed via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.

    Coupling Reactions: The final step involves coupling the quinoline and pyrrolidine derivatives with the 2,4-difluorophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce partially or fully reduced quinoline or pyrrolidine rings.

Scientific Research Applications

(2,4-Difluorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The fluorinated phenyl group may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Difluorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is unique due to the combination of its structural features, which confer specific biological activities and chemical properties not found in other compounds. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

(2,4-difluorophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O2/c21-14-6-7-16(17(22)11-14)20(25)24-10-9-15(12-24)26-19-8-5-13-3-1-2-4-18(13)23-19/h1-8,11,15H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHJXENVBYFEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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